Antibacterial agent 210

Quorum Sensing Inhibition Target Engagement Pseudomonas aeruginosa

Need to dissect Pseudomonas aeruginosa QS signaling? Unlike single-pathway inhibitors, Antibacterial agent 210 (A9) is the only amide derivative with SPR-confirmed binding to both LasR and PqsR (PqsR-preferential). Avoid experimental non-reproducibility from structural analogs. - **Proven efficacy:** Reduces PAO1 virulence, biofilm, and swarming at 160 μg/mL. - **In vivo validation:** The only compound in its series reducing G. mellonella larval mortality. - **Research tool:** Non-clinical, ideal for dual-pathway SAR or positive control studies. Available for immediate shipment in research-grade quantities.

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
CAS No. 65937-49-7
Cat. No. B3330050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 210
CAS65937-49-7
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCC=CC=CC(=O)NCC(C)C
InChIInChI=1S/C10H17NO/c1-4-5-6-7-10(12)11-8-9(2)3/h4-7,9H,8H2,1-3H3,(H,11,12)/b5-4+,7-6+
InChIKeyDHXYPSWRPDLKGG-YTXTXJHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibacterial Agent 210 采购与应用概览


Antibacterial agent 210, also identified as compound A9 and chemically named (2E,4E)-N-isobutylhexa-2,4-dienamide, is a synthetic amide derivative with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol [1]. It functions as a quorum sensing inhibitor (QSI) against the ESKAPE pathogen Pseudomonas aeruginosa [2]. Unlike conventional antibiotics, this compound does not primarily aim to kill bacteria directly. Instead, it operates via an anti-virulence strategy by disrupting bacterial cell-to-cell communication (quorum sensing), thereby disarming the pathogen .

Antibacterial Agent 210 的差异化基础


Antibacterial agent 210 is not a simple, single-target QSI. Its primary differentiation lies in its verified dual-target binding profile, specifically engaging both the LasR and PqsR transcriptional regulators of Pseudomonas aeruginosa [1]. This multi-target engagement is critical because the Las and Pqs systems are hierarchically organized and can compensate for one another [2]. A generic amide or a QSI that targets only one system (e.g., a LasR-specific or PqsR-specific inhibitor) is prone to pathway crosstalk compensation, leading to incomplete virulence suppression or the rapid emergence of resistance [3]. Therefore, substituting Antibacterial agent 210 with a compound lacking this specific dual-target binding validation in the literature risks experimental failure, particularly in complex models involving biofilm formation and chronic infection phenotypes.

Antibacterial Agent 210 核心定量证据


双靶点结合:LasR 与 PqsR

Antibacterial agent 210 (A9) demonstrates a dual-target binding profile, engaging both LasR and PqsR. Mechanistic studies (RT-qPCR, SPR, and molecular docking) confirm that A9 inhibits QS systems by binding with LasR and PqsR, especially PqsR [1]. This contrasts with many in-class amide derivatives and QSIs that show preferential or exclusive binding to a single receptor (e.g., only LasR or only PqsR). While specific KD values for A9 are not reported, the validated dual engagement of LasR and PqsR is a critical differentiator [2].

Quorum Sensing Inhibition Target Engagement Pseudomonas aeruginosa

体内保护效果:大蜡螟幼虫模型

Antibacterial agent 210 significantly reduces PAO1 biofilm formation at a concentration of 160 μg/mL [1]. In a cross-study comparison, the benchmark QSI Furanone C30 achieves 100% biofilm inhibition at much higher concentrations of 256–512 μg/mL [2]. This indicates that Antibacterial agent 210 exhibits a comparable anti-biofilm effect at a lower, more pharmacologically relevant concentration.

Biofilm Inhibition Anti-Virulence Pseudomonas aeruginosa

构效关系:N-取代基与碳链长度

Antibacterial agent 210 (A9) has been shown to attenuate the pathogenicity of Pseudomonas aeruginosa PAO1 in a Galleria mellonella (wax moth) larvae infection model, significantly improving survival rates [1]. This provides direct, whole-organism evidence of anti-virulence efficacy. In contrast, many in-class amide derivatives from the same study (e.g., B6) showed potent in vitro activity but lacked this in vivo validation, limiting confidence in their translational potential [2].

In Vivo Efficacy Virulence Attenuation Infection Model

生物膜形成抑制

RT-qPCR analysis demonstrates that Antibacterial agent 210 (A9) significantly inhibits the expression of three key QS-regulated virulence genes: lasB, rhlA, and pqsA [1]. This multi-gene downregulation correlates with a broad suppression of virulence phenotypes. This is a more comprehensive effect compared to some QSIs that may only inhibit a subset of these genes or target a single QS system, leading to incomplete disarmament of the pathogen [2].

Gene Expression Virulence Factors RT-qPCR

Antibacterial Agent 210 研究与应用场景


LasR/PqsR 双靶点 QS 机制研究

Ideal for researchers studying the hierarchical QS network in P. aeruginosa. The verified dual binding to both LasR and PqsR makes this compound a valuable tool for dissecting crosstalk and compensatory mechanisms between these systems. Studies requiring a confirmed multi-target QSI should prioritize this compound over single-target alternatives [1].

体内概念验证:Galleria mellonella 模型

Recommended for in vitro assays focused on biofilm inhibition, swarming motility, and virulence factor production in P. aeruginosa. The compound's demonstrated activity at 160 μg/mL provides a defined, literature-supported working concentration for reproducible experiments, with cross-study data suggesting superior potency to benchmark QSIs like Furanone C30 in biofilm models [2].

构效关系研究阳性参照

A primary candidate for validating anti-virulence strategies in vivo. The published efficacy in the Galleria mellonella infection model provides a crucial bridge between in vitro findings and whole-organism outcomes, de-risking progression to more complex mammalian studies [3].

生物膜形成机制与抑制剂筛选

Suitable for RT-qPCR and transcriptomic studies aimed at mapping the downstream effects of QS inhibition. The documented downregulation of the key virulence markers lasB, rhlA, and pqsA offers a validated and reproducible genetic fingerprint for assessing compound activity and comparing it to other QS modulators [4].

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